2-Bromo-1-((4-methoxybenzyl)oxy)-3-methylbenzene
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Overview
Description
2-Bromo-1-((4-methoxybenzyl)oxy)-3-methylbenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom, a methoxybenzyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((4-methoxybenzyl)oxy)-3-methylbenzene typically involves the bromination of 1-((4-methoxybenzyl)oxy)-3-methylbenzene. One common method is to react 1-((4-methoxybenzyl)oxy)-3-methylbenzene with bromine in the presence of a suitable solvent such as dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-((4-methoxybenzyl)oxy)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The major product is the hydrogenated benzene derivative.
Scientific Research Applications
2-Bromo-1-((4-methoxybenzyl)oxy)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1-((4-methoxybenzyl)oxy)-3-methylbenzene depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene
- 2-Bromo-1-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)benzene
- 2-Bromo-1-((4-methoxybenzyl)oxy)-3-ethylbenzene
Uniqueness
2-Bromo-1-((4-methoxybenzyl)oxy)-3-methylbenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical reactions. The presence of the methoxybenzyl group and the bromine atom provides distinct chemical properties that can be leveraged in various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-1-[(4-methoxyphenyl)methoxy]-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-11-4-3-5-14(15(11)16)18-10-12-6-8-13(17-2)9-7-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEMCLDPXHMLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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